molecular formula C17H20N2O3S B2975798 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide CAS No. 1797720-83-2

2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide

Katalognummer: B2975798
CAS-Nummer: 1797720-83-2
Molekulargewicht: 332.42
InChI-Schlüssel: MSMIKTREMSQJLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a benzamide derivative characterized by:

  • Benzamide backbone: Provides a planar aromatic structure for π-π interactions.
  • Hydroxypropyl linker: Enhances solubility and facilitates hydrogen bonding.
  • 2-oxopyridine moiety: A heterocyclic ring that may participate in hydrogen bonding or act as a pharmacophore.

Eigenschaften

IUPAC Name

2-ethylsulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-23-15-8-4-3-7-14(15)17(22)18-11-13(20)12-19-10-6-5-9-16(19)21/h3-10,13,20H,2,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMIKTREMSQJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide typically involves several steps of organic reactions. The initial phase often includes the preparation of the benzamide backbone, followed by the introduction of the ethylthio and pyridine substituents through selective substitution reactions. The reaction conditions are critical for achieving high yield and purity, often requiring specific catalysts and solvents.

The biological activity of 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of benzamide compounds, including those similar to 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide, showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Diabetes Research : Another investigation explored the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The results indicated that certain analogs could enhance cell viability significantly, suggesting potential therapeutic applications in diabetes management .
  • Neuroprotective Effects : Research has also indicated that compounds with similar structures may possess neuroprotective properties. These findings suggest a possible role in treating neurodegenerative diseases by preventing neuronal cell death through oxidative stress reduction .

Data Table: Biological Activity Summary

Study Biological Activity Mechanism Reference
Anti-Cancer ActivityCytotoxicity against cancer cellsInduction of apoptosis via caspase activation
Diabetes Researchβ-cell protectionEnhancement of cell viability under ER stress
Neuroprotective EffectsProtection against neuronal deathReduction of oxidative stress

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

Key Features :

  • Shares the 2-oxopyridin-1(2H)-yl core but incorporates a difluorobenzoyl group and amino substitution on the pyridinone ring.
  • L-alaninate ester : Enhances metabolic stability compared to free carboxylic acids.

Functional Differences :

  • Designed as a p38 MAP kinase inhibitor for autoimmune and inflammatory diseases .
  • The difluorobenzoyl group likely increases binding affinity to kinase active sites compared to the simpler ethylthio group in the target compound .

Pharmacokinetic Comparison :

Property Target Compound Analog 1
Solubility Moderate (hydroxypropyl) Low (tert-butyl ester)
Metabolic Stability Moderate (ethylthio) High (ester prodrug strategy)

Structural Analog 2: CGP 20712A (2-hydroxy-5-[2-[[2-hydroxy-3-(4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy)propyl]amino]ethoxy]-benzamide)

Key Features :

  • Contains a hydroxypropoxy linker and imidazolyl-phenoxy substituent.
  • β-adrenergic receptor antagonist with high selectivity for β1-adrenoceptors .

Functional Differences :

  • The imidazolyl-phenoxy group enables strong receptor binding, contrasting with the target compound’s pyridinone moiety, which may prioritize kinase interactions.
  • Ethylthio vs. imidazolyl-phenoxy: The latter’s bulkiness reduces membrane permeability but enhances target specificity .

Structural Analog 3: N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide

Key Features :

  • Thienylmethylthio substituent : Larger and more electron-rich than ethylthio.
  • Methylphenylamino propyl side chain: May enhance CNS penetration.

Functional Differences :

  • Reported for cancer and viral infection treatment , suggesting divergent mechanisms (e.g., protease inhibition) compared to kinase-focused analogs .
  • Thienylmethylthio group could improve redox activity but increase metabolic liability relative to ethylthio .

Structural Analog 4: Parimifasorum (3-chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide)

Key Features :

  • Chloro/fluoro substituents and trifluoromethyl-pyrazole enhance electronegativity and bioavailability.

Functional Differences :

  • Targets enzyme inhibition (exact target unspecified) via halogen bonding, whereas the target compound’s pyridinone may rely on hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.